molecular formula C13H9ClN2O6S B2459530 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid CAS No. 307336-09-0

2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid

Cat. No.: B2459530
CAS No.: 307336-09-0
M. Wt: 356.73
InChI Key: ZAAUOKJIOITHHV-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, a nitro group, and a benzenesulfonamido group attached to a benzoic acid core. Its unique structure imparts distinct chemical properties, making it valuable in synthetic chemistry and other scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-chlorobenzenesulfonamide, followed by a coupling reaction with benzoic acid derivatives. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing advanced reactors and continuous flow systems to optimize efficiency and safety. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The benzenesulfonamido group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide and various organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-(2-Chloro-5-aminobenzenesulfonamido)benzoic acid, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and benzenesulfonamido groups also contribute to its reactivity and specificity in targeting certain enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitrobenzenesulfonamide
  • 2-Chloro-5-nitrobenzoic acid
  • 2-Chloro-5-aminobenzenesulfonamido benzoic acid

Uniqueness

2-(2-Chloro-5-nitrobenzenesulfonamido)benzoic acid stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O6S/c14-10-6-5-8(16(19)20)7-12(10)23(21,22)15-11-4-2-1-3-9(11)13(17)18/h1-7,15H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAUOKJIOITHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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